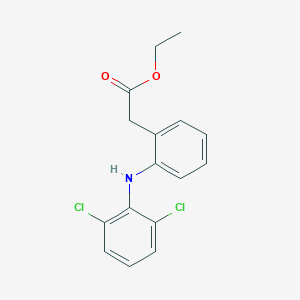

Diclofenac Ethyl Ester

Descripción general

Descripción

El éster etílico de diclofenaco es un derivado del diclofenaco, un fármaco antiinflamatorio no esteroideo (AINE) ampliamente utilizado. Es conocido por sus propiedades analgésicas, antiinflamatorias y antipiréticas. El éster etílico de diclofenaco se utiliza a menudo en formulaciones farmacéuticas para mejorar la solubilidad y la biodisponibilidad del diclofenaco .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éster etílico de diclofenaco se puede sintetizar mediante la esterificación del ácido diclofenaco con etanol. La reacción generalmente implica el uso de un catalizador como ácido sulfúrico o ácido clorhídrico para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones de reflujo para asegurar la conversión completa del ácido al éster .

Métodos de producción industrial: En entornos industriales, la producción de éster etílico de diclofenaco implica procesos de esterificación a gran escala. La mezcla de reacción se agita y calienta continuamente para mantener la temperatura deseada. Una vez que la reacción se completa, el producto se purifica mediante destilación o recristalización para obtener éster etílico de diclofenaco de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster etílico de diclofenaco experimenta varias reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua o soluciones acuosas, el éster etílico de diclofenaco puede hidrolizarse de nuevo a ácido diclofenaco y etanol.

Oxidación: El éster etílico de diclofenaco puede oxidarse para formar ácido diclofenaco y otros productos de oxidación.

Sustitución: El grupo éster en el éster etílico de diclofenaco se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Hidrólisis: Se utilizan comúnmente condiciones ácidas o básicas, como ácido clorhídrico o hidróxido de sodio.

Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados:

Hidrólisis: Ácido diclofenaco y etanol.

Oxidación: Ácido diclofenaco y otros subproductos de oxidación.

Sustitución: Dependiendo del nucleófilo utilizado, se pueden formar diferentes productos sustituidos.

Aplicaciones Científicas De Investigación

Sustained-Release Formulations

Research has demonstrated that diclofenac ethyl ester can be formulated for sustained-release delivery, improving therapeutic outcomes by maintaining consistent drug levels in the bloodstream. A study indicated that novel ester derivatives of diclofenac were developed for optimal transdermal and intestinal release, which significantly reduces irritation associated with traditional formulations .

Prodrug Development

The synthesis of various prodrugs, including the N-ethoxycarbonylmorpholine ester of diclofenac, has shown promising results in terms of stability and reduced ulcerogenicity compared to the parent drug. In pharmacokinetic studies involving rabbits, this prodrug exhibited similar absorption rates while causing significantly fewer gastrointestinal lesions .

Nanoparticle Formulations

This compound has been incorporated into nanoparticle systems to enhance delivery to inflamed tissues. Studies have indicated that these nanoparticles can effectively accumulate in inflamed areas, providing targeted anti-inflammatory effects while minimizing systemic side effects .

Case Study 1: Ulcerogenicity Reduction

A comparative study evaluated the ulcerogenic effects of diclofenac sodium versus its ethyl ester prodrug in Sprague-Dawley rats. The results showed that the prodrug resulted in fewer lesions and smaller ulcer sizes, suggesting a safer profile for gastrointestinal use .

| Treatment Group | Average Lesions | Ulcer Score |

|---|---|---|

| Diclofenac Sodium | 82 lesions (large) | 4 |

| This compound Prodrug | <5 punctiform lesions | 0 |

Case Study 2: Micellar Delivery Systems

Polymeric micelles formulated with this compound were studied for their ability to deliver the drug effectively while reducing cardiovascular toxicity associated with conventional NSAIDs. The micelles demonstrated enhanced solubility and stability, making them suitable for clinical applications .

Comparative Analysis of Diclofenac Derivatives

The following table summarizes key characteristics and applications of various diclofenac derivatives, including this compound:

| Compound Type | Key Features | Applications |

|---|---|---|

| Diclofenac Sodium | Standard NSAID; high ulcerogenicity | Pain relief, inflammation reduction |

| This compound | Prodrug; lower ulcerogenicity | Sustained-release formulations |

| N-Ethoxycarbonylmorpholine Ester | Similar absorption; reduced gastrointestinal damage | Prodrug development |

| Nanoparticle Formulations | Targeted delivery; enhanced accumulation in inflamed tissues | Localized treatment for inflammatory conditions |

Mecanismo De Acción

El éster etílico de diclofenaco ejerce sus efectos inhibiendo la actividad de las enzimas ciclooxigenasas (COX-1 y COX-2). Estas enzimas son responsables de la síntesis de prostaglandinas, que juegan un papel clave en la inflamación y la señalización del dolor. Al inhibir las enzimas ciclooxigenasas, el éster etílico de diclofenaco reduce la producción de prostaglandinas, aliviando así el dolor y la inflamación .

Compuestos similares:

Diclofenaco sódico: Una forma de sal del diclofenaco, comúnmente utilizada en formulaciones orales y tópicas.

Diclofenaco potásico: Otra forma de sal del diclofenaco, conocida por su rápida acción.

Diclofenaco dietilamina: Un derivado utilizado en formulaciones tópicas para el alivio del dolor localizado.

Comparación: El éster etílico de diclofenaco es único en su mayor solubilidad y biodisponibilidad en comparación con otros derivados del diclofenaco. Su forma de éster permite una mejor absorción y distribución en el cuerpo, convirtiéndolo en un compuesto valioso en la investigación y el desarrollo farmacéuticos .

Comparación Con Compuestos Similares

Diclofenac Sodium: A salt form of diclofenac, commonly used in oral and topical formulations.

Diclofenac Potassium: Another salt form of diclofenac, known for its rapid onset of action.

Diclofenac Diethylamine: A derivative used in topical formulations for localized pain relief.

Comparison: Diclofenac ethyl ester is unique in its enhanced solubility and bioavailability compared to other diclofenac derivatives. Its ester form allows for better absorption and distribution in the body, making it a valuable compound in pharmaceutical research and development .

Actividad Biológica

Diclofenac ethyl ester (DFEE) is a prodrug of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The biological activity of DFEE is primarily characterized by its anti-inflammatory and analgesic properties, which are significant for treating various inflammatory conditions. This article discusses the biological activity of DFEE, including its mechanism of action, pharmacokinetics, and comparative studies with other formulations.

Diclofenac, including its ethyl ester form, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play key roles in inflammation and pain signaling. By inhibiting these enzymes, DFEE reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Pharmacokinetics

The pharmacokinetic profile of DFEE is crucial for understanding its efficacy and safety. Key pharmacokinetic parameters include:

- Absorption : DFEE is absorbed after administration and converted to diclofenac in the body.

- Distribution : It has a volume of distribution ranging from 5 to 10 L, with significant distribution to synovial fluid.

- Metabolism : DFEE undergoes hydrolysis to release diclofenac, which is then metabolized primarily by cytochrome P450 enzymes.

- Elimination : Approximately 60-70% of the administered dose is excreted via urine as metabolites .

Ulcerogenicity

One significant advantage of DFEE over diclofenac is its reduced ulcerogenic potential. A study comparing the ulcerogenic effects of diclofenac sodium and DFEE in Sprague-Dawley rats demonstrated that DFEE resulted in significantly fewer and smaller gastric lesions compared to diclofenac sodium . The following table summarizes these findings:

| Treatment | Average Lesions | Ulcer Score |

|---|---|---|

| Diclofenac Sodium | 82 | 4 |

| This compound | <5 | 0 |

This reduction in gastrointestinal toxicity makes DFEE a preferable option for long-term treatment strategies.

Anti-inflammatory Activity

In terms of anti-inflammatory efficacy, various studies have shown that DFEE exhibits comparable or enhanced activity compared to its parent compound. For instance, a study utilizing animal models indicated that DFEE demonstrated significant anti-inflammatory effects similar to those observed with diclofenac sodium but with improved safety profiles .

Case Studies

A notable case study involved the use of polymeric micelles for the delivery of DFEE. These formulations showed enhanced bioavailability and targeted delivery, leading to improved therapeutic outcomes in inflammatory conditions. The study highlighted that the use of polymeric carriers significantly increased the delivery efficiency of DFEE compared to free diclofenac formulations .

Cocrystal Formation

Recent research has also explored the formation of cocrystals between DFEE and diclofenac acid. This approach aims to enhance stability and solubility while maintaining biological activity. The cocrystal exhibited promising anti-inflammatory activity, suggesting that such formulations could offer new avenues for improving drug delivery systems .

Propiedades

IUPAC Name |

ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-2-21-15(20)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBCAMNSNFVYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464198 | |

| Record name | Diclofenac Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15307-77-4 | |

| Record name | Diclofenac ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAU4NB2RBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Diclofenac Ethyl Ester being investigated as a potential improvement over traditional Diclofenac, particularly regarding cardiovascular safety?

A1: Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), carries a known risk of cardiovascular side effects. Research suggests that the extent of the drug's presence in the heart contributes to this risk []. this compound, when encapsulated in polymeric micelles, has demonstrated a modified biodistribution profile in a rat model of adjuvant arthritis. This altered distribution resulted in reduced accumulation of the drug in the heart compared to free Diclofenac, despite comparable anti-arthritic efficacy []. This targeted delivery approach, utilizing this compound, presents a promising strategy for potentially mitigating the cardiovascular risks associated with traditional Diclofenac therapy.

Q2: How does the encapsulation of this compound in polymeric micelles specifically affect its distribution and impact potential cardiovascular risks?

A2: Researchers utilized methoxypoly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) to create polymeric micelles encapsulating this compound []. In a rat model of adjuvant arthritis, this formulation, termed DFEE-TM, exhibited a unique distribution pattern. DFEE-TM accumulated in the inflamed joints while demonstrating reduced accumulation in the heart compared to free Diclofenac []. This targeted delivery to the site of inflammation, coupled with reduced cardiac exposure, offers a potential mechanism for minimizing the cardiovascular risks associated with Diclofenac. Furthermore, the study observed a favorable shift in the ratio of cardiotoxic to cardioprotective metabolites of arachidonic acid in the hearts and plasma of rats treated with DFEE-TM, further supporting the potential for reduced cardiovascular risk with this delivery method [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.